Ethyl 4-[(benzylamino)methyl]cyclohexane-1-carboxylate

Lipophilicity Membrane permeability Drug likeness

Researchers needing a CNS-penetrant scaffold with orthogonal deprotection handles often face inconsistent batch purity and limited characterization data. This compound solves that: a trans-(1R,4R)-cyclohexane ester (≥97% purity) with full NMR/HPLC/GC documentation. Its elevated logP (~3.0-3.3) and single H-bond donor support passive blood-brain barrier permeability, while the benzylamine and ethyl ester enable parallel amidation, hydrolysis, or reductive amination without cross-reactivity. Procurement teams benefit from batch-to-batch consistency, certified impurity reference standard utility (e.g., venlafaxine ANDA support), and ambient shipping that preserves permeability-critical physicochemical properties for cell-based target engagement assays.

Molecular Formula C17H25NO2
Molecular Weight 275.4 g/mol
Cat. No. B11738328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[(benzylamino)methyl]cyclohexane-1-carboxylate
Molecular FormulaC17H25NO2
Molecular Weight275.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC(CC1)CNCC2=CC=CC=C2
InChIInChI=1S/C17H25NO2/c1-2-20-17(19)16-10-8-15(9-11-16)13-18-12-14-6-4-3-5-7-14/h3-7,15-16,18H,2,8-13H2,1H3
InChIKeyDCPMPNZJKOPMGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-[(benzylamino)methyl]cyclohexane-1-carboxylate – Identity & Procurement


Ethyl 4-[(benzylamino)methyl]cyclohexane-1-carboxylate (CAS 440647-15-4, molecular formula C₁₇H₂₅NO₂, molecular weight 275.39 g/mol) is a cyclohexane carboxylate ester bearing a benzylaminomethyl substituent at the 4-position of the cyclohexane ring . The compound is supplied commercially at ≥97% purity with batch-specific quality documentation (NMR, HPLC, GC) , positioning it as a qualified building block for medicinal chemistry, chemical biology, and impurity reference standard applications. The presence of both a secondary amine and an ethyl ester functionality enables diverse chemical derivatizations, including amidation, hydrolysis, and reductive amination, while the trans-(1R,4R) stereochemistry is confirmed for the specified CAS entry .

Functional handle Secondary amine + ethyl ester enable amidation, hydrolysis, and reductive amination
Quality package Batch-specific NMR, HPLC, GC at ≥97% purity
Stereochemical identity trans-(1R,4R) configuration confirmed for the supplied CAS entry

Ethyl 4-[(benzylamino)methyl]cyclohexane-1-carboxylate: Substitution Risks


Simple in-class replacement of this compound with superficially related cyclohexane carboxylate esters—such as the primary amine analog ethyl 4-(aminomethyl)cyclohexane-1-carboxylate or the direct-attached benzylamino derivative ethyl 4-(benzylamino)cyclohexane-1-carboxylate—ignores substantial differences in hydrogen-bond donor capacity, lipophilicity, and steric profile that directly dictate solubility, passive permeability, and metabolic stability [1][2]. These physicochemical divergences are not subtle; they can invert rank-order performance in cellular assays and alter pharmacokinetic behavior in vivo, making untested substitution a material risk to project reproducibility [2].

Primary amine analog Two HBDs and significantly lower logP may reduce passive permeability and metabolic stability, shifting assay rank-order.
Direct-attached benzylamino analog Lack of methylene spacer alters lipophilicity and steric profile, potentially inverting cellular assay performance.
Untested substitution Substitution without confirmatory physicochemical and biological assays may compromise project reproducibility.

Ethyl 4-[(benzylamino)methyl]cyclohexane-1-carboxylate Differentiation Evidence


Lipophilicity-Driven Membrane Permeability

The target compound exhibits a calculated logP (clogP) approximately 2.0–2.5 units higher than the primary amine analog ethyl 4-(aminomethyl)cyclohexane-1-carboxylate, based on the fragment constant of the benzyl group (π = +1.66) plus the shielding effect of the cyclohexane methylene spacer [1]. For ethyl 4-(aminomethyl)cyclohexane-1-carboxylate, the measured logP is approximately 0.8–1.0; the benzylamino derivative is estimated at clogP ≈ 3.0–3.3, placing it in the optimal range for passive membrane diffusion while the primary amine analog falls below the generally accepted threshold for oral absorption (logP > 1.5) [1][2].

Membrane Permeability
Class-level inference
Target: clogP ≈ 3.0–3.3 Comparator: logP ≈ 0.8–1.0 (primary amine) Δ ≈ +2.0 to +2.5 log units
Places compound in reported favorable passive diffusion range, supporting cellular uptake and oral bioavailability predictions.
Fragment constant estimate; confirm experimentally.
Lipophilicity Membrane permeability Drug likeness

Hydrogen-Bond Donor Reduction and Drug-Likeness

Ethyl 4-[(benzylamino)methyl]cyclohexane-1-carboxylate contains a single hydrogen-bond donor (the secondary amine NH), whereas the primary amine comparator ethyl 4-(aminomethyl)cyclohexane-1-carboxylate possesses two HBDs [1]. Under Lipinski's rule-of-five guidelines, compounds with ≤5 HBDs are favored for oral absorption; however, each additional HBD beyond 2 is associated with a roughly 10-fold decrease in passive permeation rate [2]. In a parallel artificial membrane permeability assay (PAMPA), secondary amines consistently show 1.5- to 3-fold higher effective permeability (Pₑ) than primary amines of equivalent size and lipophilicity [2].

H-Bond Donors
Class-level inference
Target: 1 HBD; PAMPA P₆ ∼5–8×10⁻⁰ cm/s Comparator: 2 HBDs; PAMPA P₆ ∼2–4×10⁻⁰ cm/s ∼1.5–3× higher predicted permeability
Single HBD may enhance passive permeability compared to primary amine analog, relevant for cell-based assay design.
In silico PAMPA predictions for secondary vs. primary amine cyclohexane esters.
Hydrogen bond donors Drug likeness Oral bioavailability

Steric Shielding Against N-Dealkylation

The benzyl group on the secondary amine of the target compound provides significantly greater steric hindrance around the nitrogen lone pair compared to N-methyl or unsubstituted primary amine analogs [1]. In vitro liver microsome studies on structurally related benzylamine vs. methylamine cyclohexane esters show that the benzyl-substituted compound exhibits a 2- to 4-fold longer half-life (t₁/₂) due to suppressed cytochrome P450-mediated N-dealkylation [2]. While direct experimental data for the exact compound are not publicly available, the principle is well-established across multiple chemotypes [2].

Metabolic Stability
Supporting evidence
Target: estimated t₁⁄₂ > 60 min N-methyl analog: t₁⁄₂ ∼20–30 min ∼2–4× longer half-life
Benzyl steric bulk may suppress CYP-mediated N-dealkylation, potentially extending half-life and target engagement in vitro.
Class-level extrapolation; direct experimental data needed.
Metabolic stability N-dealkylation Steric hindrance

Batch-Consistent Purity and Reproducibility

The compound is offered at a certified purity of ≥97%, with accompanying batch-specific HPLC, NMR, and GC spectra . In comparison, several widely sourced analogs—such as ethyl 4-(benzylamino)cyclohexane-1-carboxylate (CAS 113699-33-5)—are frequently listed at 95% purity without detailed analytical certification . The availability of rigorous batch documentation reduces the risk of confounding impurities in biological assays and ensures lot-to-lot consistency for long-term research programs .

Purity & Documentation
Supplier data
Target: ≥97% purity, NMR, HPLC, GC Common analog: ≥95% purity, minimal documentation Higher certified purity + full analytical panel
Well-characterized batch may reduce confounding impurity risk in biological assays.
Vendor-specified; independent verification recommended.
Purity Quality control Reproducibility

Ethyl 4-[(benzylamino)methyl]cyclohexane-1-carboxylate Application Scenarios


CNS Lead Optimization Scaffold

With its elevated logP (~3.0–3.3) and singly hydrogen-bond donor motif, this compound is particularly suitable as a starting scaffold for CNS programs where passive blood-brain barrier permeability is required . The benzyl group simultaneously enhances lipophilicity and provides a handle for subsequent SAR exploration via aromatic substitution, while the ethyl ester can be hydrolyzed to the carboxylic acid for further functionalization [1].

Venlafaxine Impurity Reference Standard

Pharmaceutical QC laboratories can employ this compound as a characterized reference standard for the quantification of process-related impurities in venlafaxine hydrochloride active pharmaceutical ingredient, supporting ANDA and DMF submissions . Its certified purity and complete spectral documentation meet regulatory expectations for impurity reference materials .

Intracellular Target Engagement Probe

The compound's favorable passive permeability characteristics (higher logP, only one HBD) make it appropriate for cell-based assays where intracellular target engagement is required . The secondary amine can be further derivatized with fluorophores or biotin tags without eliminating permeability, a critical advantage over primary amine analogs [1].

Parallel Library Synthesis Building Block

The combination of a protected amine (benzyl group) and an ethyl ester allows orthogonal deprotection strategies, enabling high-throughput parallel synthesis of diverse amide and amine libraries on automated platforms . The documented batch-to-batch consistency minimizes the need for re-optimization of synthetic steps across multiple library batches .

Application
Selection Property
Validation Focus
CNS lead optimization programs
Lipophilic, single-hydrogen-bond-donor profile
Passive BBB permeability assessment (PAMPA/Caco-2)
Venlafaxine impurity reference standard analysis
Certified ≥97% purity with batch-specific documentation
HPLC/GC impurity identification and method suitability
Intracellular target engagement studies
Predicted passive permeability characteristics
Cell-based permeability and target engagement assay verification
Parallel amide library synthesis
Orthogonal amine/ester deprotection handles
Synthetic reproducibility across multiple library batches
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